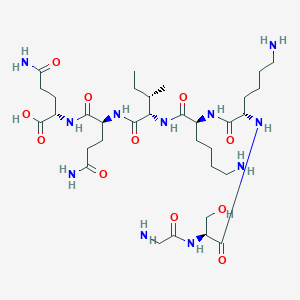![molecular formula C10H19NO4 B12581945 Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester CAS No. 221354-41-2](/img/structure/B12581945.png)
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an oxazolidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester typically involves the esterification of carbonic acid with the appropriate alcohol and oxazolidine derivative. One common method is the reaction of carbonic acid with methyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through the oxidative carbonylation of alcohols. This method involves the reaction of an alcohol with carbon monoxide and an oxidizer. Another approach is the transesterification process, where an existing ester is reacted with an alcohol to produce the desired ester.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding alcohol and carbonic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Alcohol and carbonic acid.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and carbonic acid, which can then participate in further biochemical reactions. The oxazolidine ring may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl methyl carbonate: Another ester of carbonic acid with similar properties but different molecular structure.
Dimethyl carbonate: A simpler ester of carbonic acid used as a solvent and methylating agent.
Propylene carbonate: A cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester is unique due to the presence of the oxazolidine ring, which imparts specific chemical and biological properties not found in simpler esters. This structural feature makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
221354-41-2 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl carbonate |
InChI |
InChI=1S/C10H19NO4/c1-8(2)9-11(4-6-14-9)5-7-15-10(12)13-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BUQSVEGOKFMKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


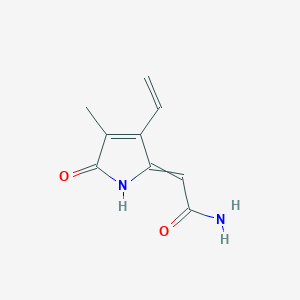
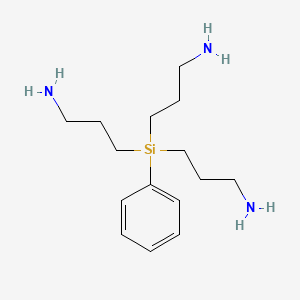
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)
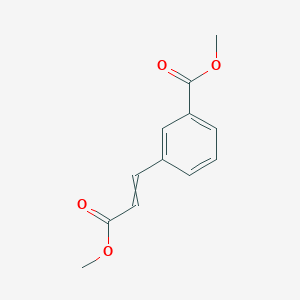

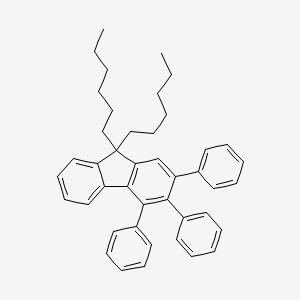
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)

![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)

![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)
